molecular formula C12H15BrN2O3 B2517418 Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate CAS No. 1797378-83-6

Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate

Cat. No.: B2517418
CAS No.: 1797378-83-6
M. Wt: 315.167
InChI Key: KIMIBDUUWXPYNY-UHFFFAOYSA-N
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Description

Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate is a chemical compound that features a bromopyridine moiety linked to a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with pentanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate can undergo various chemical reactions, including:

    Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester group may also play a role in modulating the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromopyridine-3-carboxylate: Similar structure but lacks the formamido and pentanoate groups.

    Methyl 2-(5-bromopyridin-2-yl)acetate: Similar bromopyridine moiety but different ester linkage.

Uniqueness

Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 5-[(6-bromopyridine-2-carbonyl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-18-11(16)7-2-3-8-14-12(17)9-5-4-6-10(13)15-9/h4-6H,2-3,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMIBDUUWXPYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCNC(=O)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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